

2-Amino-6-chloro-4-morpholinopyridine physical properties

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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-morpholinopyridine

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An In-Depth Technical Guide to the Physical Properties of **2-Amino-6-chloro-4-morpholinopyridine**

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound **2-Amino-6-chloro-4-morpholinopyridine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from computational models and provides context through comparative analysis with structurally similar compounds. Crucially, where experimental data is not publicly available, this guide details the standard methodologies and validation protocols required to determine these properties, offering a framework for laboratory characterization. The document covers molecular structure, physicochemical data, expected spectroscopic signatures, and the experimental workflows necessary for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Molecular Overview

2-Amino-6-chloro-4-morpholinopyridine is a substituted pyridine derivative featuring key functional groups that make it a valuable building block in medicinal chemistry and materials science. The structure combines a pyridine core, an amino group, a chloro substituent, and a morpholine moiety. This unique combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (morpholine oxygen and pyridine nitrogen), and a reactive chloro

group allows for diverse chemical modifications. Such scaffolds are frequently explored in the synthesis of biologically active molecules.

This guide serves as a foundational resource for scientists working with this compound, providing essential data for reaction planning, formulation development, and analytical method design.

Molecular Structure and Identifiers

- IUPAC Name: 6-chloro-4-morpholin-4-ylpyridin-2-amine[1][2]
- CAS Number: 1285603-68-0[1][2]
- Molecular Formula: C₉H₁₂ClN₃O[1][2][3]
- Molecular Weight: 213.66 g/mol [1][2][3]
- Canonical SMILES: C1COCCN1C2=CC(=NC(=C2)Cl)N
- InChI Key: VLYQPOZBBSPQDR-UHFFFAOYSA-N[1][2]

Physicochemical Properties: Computed and Expected Data

Direct experimental data for many physical properties of **2-Amino-6-chloro-4-morpholinopyridine** are not widely published. The following table summarizes computationally predicted data, which provides a strong starting point for experimental design. These values are primarily derived from the PubChem database.[1][2]

Property	Computed Value	Source
Molecular Weight	213.66 g/mol	PubChem[1][2]
Exact Mass	213.0668897 Da	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	51.4 Å ²	PubChem[1]
Heavy Atom Count	14	PubChem[1]

Expected Physical State and Appearance

While no direct report on the appearance of this specific compound is available, analogous substituted pyridines are typically solids at room temperature. For instance, 2-Amino-6-chloro-4-methylpyridine is an off-white to gray solid[4][5], and 2-Amino-4-chloro-6-methylpyrimidine is a white to cream or pale yellow crystalline powder[3]. Therefore, it is reasonable to expect that **2-Amino-6-chloro-4-morpholinopyridine** is a crystalline solid, likely white, off-white, or pale yellow in color.

Melting Point: Estimation and Experimental Determination

The melting point for this compound has not been experimentally reported in available literature. However, we can look at related structures for an approximate range:

- 2-Amino-6-chloropyridine: 67-75 °C[6]
- 2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C

The presence of the morpholine group and the specific substitution pattern will influence the crystal lattice energy, making a precise prediction difficult. The melting point must be

determined experimentally.

The determination of a sharp melting range is a primary indicator of purity.

- **Sample Preparation:** A small quantity of the dry crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Measurement:**
 - A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.
 - A second, fresh sample is then heated to about 20 °C below the approximate melting point.
 - The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A pure compound should exhibit a sharp melting range of 1-2 °C.

Solubility Profile: Prediction and Experimental Protocol

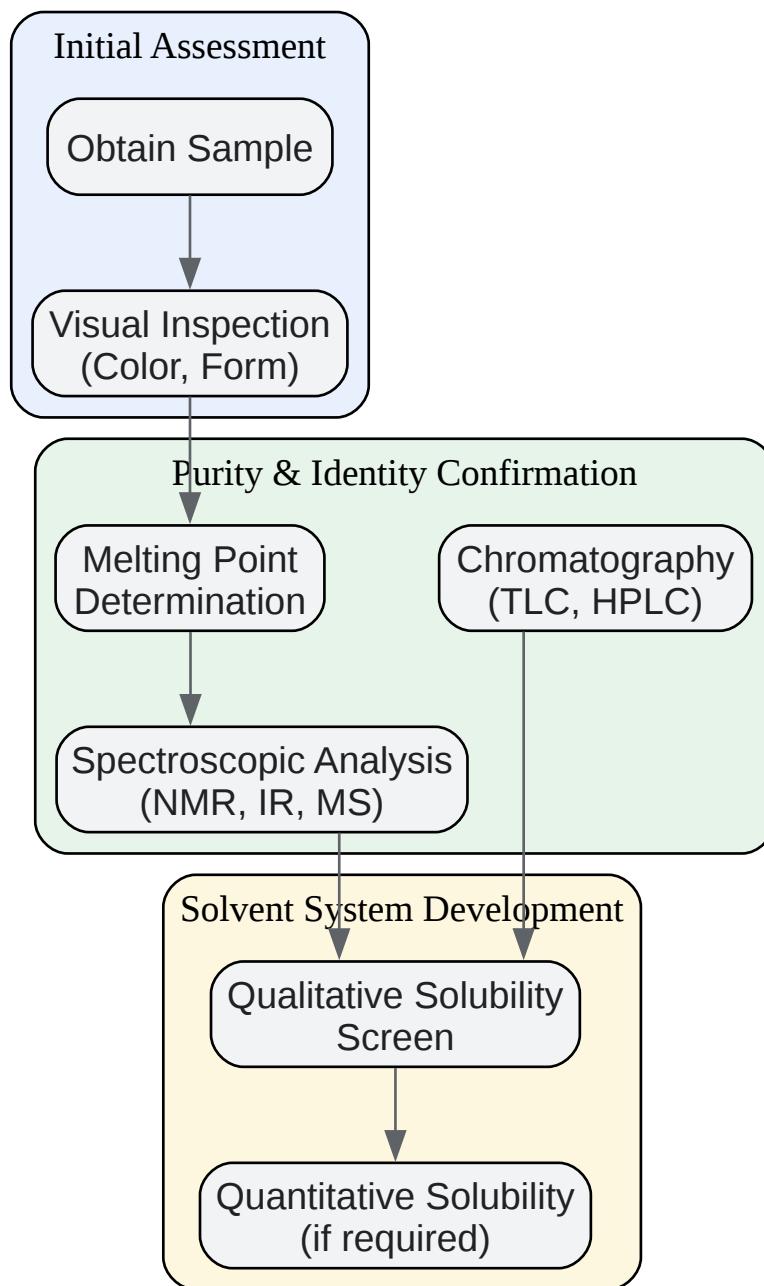
The solubility is predicted based on its functional groups. The morpholine and amino groups can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents. The pyridine ring and chloro-substituent add some nonpolar character.

- **Predicted Solubility:** Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. For example, the related compound 2-Amino-6-chloro-3-nitropyridine is soluble in DMSO and chloroform[7]. It is expected to have low solubility in water and nonpolar solvents like hexanes.
- **Preparation:** Add approximately 10 mg of the compound to a series of test tubes.
- **Solvent Addition:** Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes) to each tube.

- Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe for dissolution.
- Heating: If not soluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.
- Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent. This provides a practical guide for selecting solvents for reactions, purification, and analysis.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the initial characterization of a new chemical entity like **2-Amino-6-chloro-4-morpholinopyridine**.



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Caption: Workflow for physical property determination.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is essential for confirming the molecular structure. Below are the predicted features for **2-Amino-6-chloro-4-morpholinopyridine**.

¹H NMR Spectroscopy

- Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-6.5 ppm. Its chemical shift can be concentration-dependent and the signal may exchange with D₂O.
- Pyridine Ring Protons: Two singlets (or narrow doublets with a small meta-coupling) are expected in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions.
- Morpholine Protons: Two distinct signals, each integrating to 4 protons, are expected. These will likely appear as triplets or complex multiplets. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (approx. δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-) (approx. δ 3.2-3.4 ppm).

¹³C NMR Spectroscopy

- Pyridine Ring Carbons: Five signals are expected. The carbon atoms attached to nitrogen and chlorine will be significantly shifted.
- Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the carbons adjacent to oxygen and one for those adjacent to nitrogen.

FT-IR Spectroscopy

- N-H Stretching: The amino group should exhibit two characteristic absorption bands in the region of 3300-3500 cm⁻¹.
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be just below 3000 cm⁻¹.
- C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
- C-O Stretching: A strong band for the morpholine C-O-C ether stretch is expected around 1115 cm⁻¹.

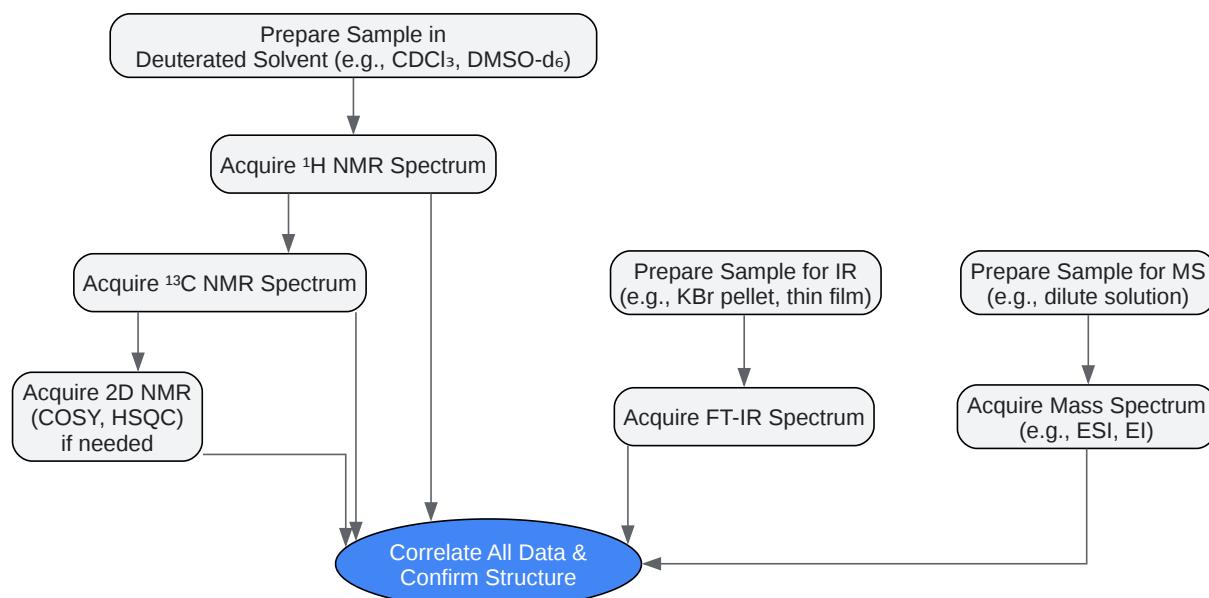
- C-Cl Stretching: A band in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$, can be attributed to the C-Cl bond.

Mass Spectrometry

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for $[\text{M}]^+$ (with ^{35}Cl) and a peak for $[\text{M}+2]^+$ (with ^{37}Cl) in an approximate 3:1 ratio of intensity. The expected m/z for the monoisotopic molecular ion is 213.07.

Workflow for Spectroscopic Analysis

The following diagram illustrates the standard workflow for comprehensive structural elucidation using spectroscopy.



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Caption: Workflow for spectroscopic structure validation.

Conclusion

2-Amino-6-chloro-4-morpholinopyridine is a compound with significant potential as a chemical intermediate. While comprehensive experimental data on its physical properties is limited in the public domain, this guide provides a robust framework for its characterization. By synthesizing computational predictions, comparing with analogous structures, and detailing standardized experimental protocols, researchers are equipped with the necessary information to confidently handle, analyze, and utilize this compound in their work. The methodologies described herein represent the gold standard for ensuring the scientific integrity and validity of data generated for any new chemical entity.

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